molecular formula C8H8ClIO B14858573 1-(Chloromethyl)-3-iodo-5-methoxybenzene

1-(Chloromethyl)-3-iodo-5-methoxybenzene

Cat. No.: B14858573
M. Wt: 282.50 g/mol
InChI Key: UUKMEDNMOKCMOU-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-iodo-5-methoxybenzene is a halogenated aromatic compound characterized by a chloromethyl (-CH2Cl) group at position 1, an iodine atom at position 3, and a methoxy (-OCH3) group at position 5 of the benzene ring. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals and antibody-drug conjugates (ADCs), owing to its reactive chloromethyl group and halogenated aromatic backbone .

Properties

Molecular Formula

C8H8ClIO

Molecular Weight

282.50 g/mol

IUPAC Name

1-(chloromethyl)-3-iodo-5-methoxybenzene

InChI

InChI=1S/C8H8ClIO/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3

InChI Key

UUKMEDNMOKCMOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CCl)I

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-iodo-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the iodination of 3-methoxybenzyl chloride. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the substitution of the hydrogen atom with an iodine atom on the benzene ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Chloromethyl)-3-iodo-5-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The iodine atom on the benzene ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include nucleophiles like sodium hydroxide, oxidizing agents like potassium permanganate, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethyl)-3-iodo-5-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for various chemical reactions.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential therapeutic effects.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-iodo-5-methoxybenzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methoxy group can affect the compound’s solubility and reactivity.

Comparison with Similar Compounds

Substituent Variations in Halogenated Benzene Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Differences/Applications References
This compound -CH2Cl (1), -I (3), -OCH3 (5) C8H7ClIO 298.50 Reference compound; reactive -CH2Cl enables conjugation in ADCs .
1-Chloro-3-iodo-5-methoxybenzene -Cl (1), -I (3), -OCH3 (5) C7H5ClIO 282.47 Replaces -CH2Cl with -Cl; lower molecular weight; reduced reactivity for alkylation .
1-Bromo-3-iodo-5-methylbenzene -Br (1), -I (3), -CH3 (5) C7H6BrI 295.93 Bromine and methyl group instead of -CH2Cl and -OCH3; non-polar methyl reduces solubility .
1,3-Difluoro-5-iodo-2-methoxybenzene -F (1,3), -I (5), -OCH3 (2) C7H5F2IO 286.02 Fluorine substitution at 1,3; methoxy at 2; altered electronic properties .

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